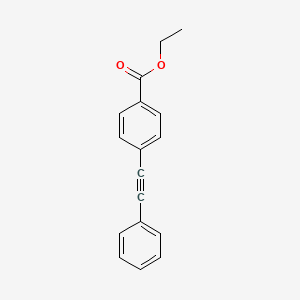
Ethyl 4-(phenylethynyl)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Pharmacology
Ethyl 4-(phenylethynyl)benzoate and its derivatives have been extensively studied in medicinal chemistry. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative, was identified as a non-peptide protease-activated receptor 4 (PAR4) antagonist, showing promise in the development of novel antiplatelet drug candidates (Chen et al., 2008). Another derivative, ethyl 4-(2-aryloxyhexyloxy)benzoates, demonstrated activity in inducing precocious metamorphosis in larvae of the silkworm, indicating potential as anti-juvenile hormone agents (Furuta et al., 2006).
2. Liquid Crystal and Polymer Research
Ethyl 4-(phenylethynyl)benzoate derivatives have found applications in the field of liquid crystals and polymers. Studies have shown that these derivatives can form liquid crystalline phases, which are beneficial for applications in displays and sensors. For example, a study on ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates revealed their potential use in liquid crystal displays (LCDs) and temperature sensing devices due to their mesogenic properties (Mehmood et al., 2018). Additionally, compounds like 4-n-alkoxyphenyl4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates have been synthesized for their high clearing points and mesomorphic behavior, important for advanced material applications (Dai et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-(2-phenylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFGLUYWQJUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405285 | |
| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(phenylethynyl)benzoate | |
CAS RN |
63164-96-5 | |
| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)


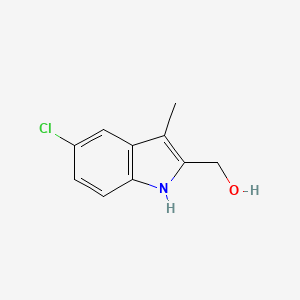
![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
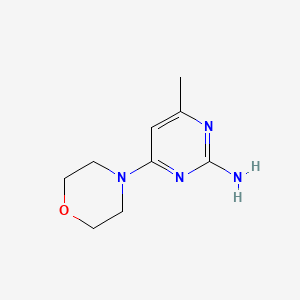

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)
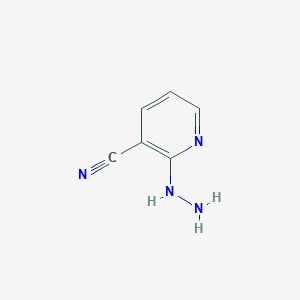
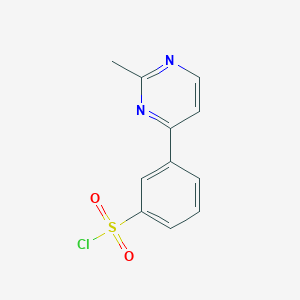
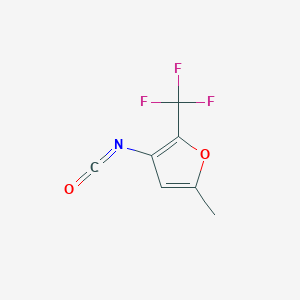


![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)